n-(2,6-Diethylphenyl)-homophthalimide
Description
n-(2,6-Diethylphenyl)-homophthalimide is a derivative of homophthalimide, characterized by a seven-membered lactam ring fused to an aromatic system. Unlike traditional phthalimides (six-membered isoindole-1,3-dione core), homophthalimides exhibit extended conjugation and altered electronic properties due to the additional methylene group. The 2,6-diethylphenyl substituent attached to the nitrogen atom confers steric bulk and electron-donating effects, which influence solubility, thermal stability, and reactivity.
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2,6-diethylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H19NO2/c1-3-13-9-7-10-14(4-2)18(13)20-17(21)12-15-8-5-6-11-16(15)19(20)22/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
RXXGGIYKMYOUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)CC3=CC=CC=C3C2=O |
Synonyms |
N-(2,6-diethylphenyl)homophthalimide PIQ 22 PIQ-22 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Key Differences :
N-(2,6-Dimethylphenyl)acetamide
Structure and Properties :
Key Differences :
- Core Functionality : The acetamide group lacks the conjugated lactam ring of homophthalimide, resulting in lower thermal stability and reduced utility in high-temperature polymer applications.
- Substituent Position : Both compounds feature 2,6-disubstituted aryl groups, but the diethyl groups in n-(2,6-Diethylphenyl)-homophthalimide increase lipophilicity compared to dimethyl groups .
Ranitidine-Related Acetamides
Structural Context :
- describes acetamide derivatives like ranitidine nitroacetamide, which feature sulfur-containing side chains and polar functional groups (e.g., nitro, amino alcohol).
Contrast with Homophthalimide :
- Electronic Profile : Ranitidine analogs are highly polar due to sulfhydryl and amine groups, whereas this compound’s aromatic and alkyl groups dominate its electronic properties.
- Applications : Ranitidine derivatives are bioactive (e.g., antacids), while homophthalimides are more likely to serve as synthetic intermediates .
Data Tables
Table 1. Substituent and Core Structure Comparison
| Compound | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| This compound | Homophthalimide | 2,6-Diethylphenyl | High lipophilicity, steric bulk |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Chloro, N-phenyl | Electrophilic reactivity |
| N-(2,6-Dimethylphenyl)acetamide | Acetamide | 2,6-Dimethylphenyl | Moderate solubility, m.p. 98°C |
Discussion of Substituent Effects
- Electron-Donating vs.
- Steric vs. Electronic Dominance : The 2,6-diethylphenyl group’s steric effects may overshadow its electronic contributions, limiting reactivity in crowded synthetic environments compared to smaller substituents like methyl or chloro .
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